molecular formula C5H3Cl2N3O B11826268 (E)-4,6-Dichloropyrimidine-5-carbaldehyde oxime

(E)-4,6-Dichloropyrimidine-5-carbaldehyde oxime

Katalognummer: B11826268
Molekulargewicht: 192.00 g/mol
InChI-Schlüssel: AEQBNPPKIJAQDQ-LAFDYMOFSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(E)-4,6-Dichloropyrimidine-5-carbaldehyde oxime is a chemical compound belonging to the class of oximes, which are characterized by the presence of a hydroxylamine functional group attached to a carbonyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (E)-4,6-Dichloropyrimidine-5-carbaldehyde oxime typically involves the reaction of 4,6-dichloropyrimidine-5-carbaldehyde with hydroxylamine hydrochloride. The reaction is usually carried out in the presence of a base, such as sodium carbonate or potassium carbonate, in an aqueous or alcoholic medium. The reaction conditions often include heating the mixture to facilitate the formation of the oxime.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using crystallization or chromatography techniques.

Analyse Chemischer Reaktionen

Types of Reactions: (E)-4,6-Dichloropyrimidine-5-carbaldehyde oxime undergoes various chemical reactions, including:

    Oxidation: The oxime group can be oxidized to form nitrile oxides.

    Reduction: The oxime can be reduced to the corresponding amine.

    Substitution: The chlorine atoms in the pyrimidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed:

    Oxidation: Formation of nitrile oxides.

    Reduction: Formation of amines.

    Substitution: Formation of substituted pyrimidines.

Wissenschaftliche Forschungsanwendungen

(E)-4,6-Dichloropyrimidine-5-carbaldehyde oxime has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of heterocyclic compounds and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor and as a probe for studying biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its reactive functional groups.

Wirkmechanismus

The mechanism of action of (E)-4,6-Dichloropyrimidine-5-carbaldehyde oxime involves its interaction with specific molecular targets. In biological systems, it can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity. The oxime group can also participate in hydrogen bonding and other interactions with target molecules, influencing their function and activity.

Vergleich Mit ähnlichen Verbindungen

    Pralidoxime: An oxime used as an antidote for organophosphate poisoning.

    Obidoxime: Another oxime with similar applications as pralidoxime.

    HI-6: A bispyridinium oxime used as a reactivator of acetylcholinesterase.

Comparison: (E)-4,6-Dichloropyrimidine-5-carbaldehyde oxime is unique due to its specific structural features, such as the dichloropyrimidine ring and the position of the oxime group

Eigenschaften

Molekularformel

C5H3Cl2N3O

Molekulargewicht

192.00 g/mol

IUPAC-Name

(NZ)-N-[(4,6-dichloropyrimidin-5-yl)methylidene]hydroxylamine

InChI

InChI=1S/C5H3Cl2N3O/c6-4-3(1-10-11)5(7)9-2-8-4/h1-2,11H/b10-1-

InChI-Schlüssel

AEQBNPPKIJAQDQ-LAFDYMOFSA-N

Isomerische SMILES

C1=NC(=C(C(=N1)Cl)/C=N\O)Cl

Kanonische SMILES

C1=NC(=C(C(=N1)Cl)C=NO)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.